N-(4-Phenylbutyl)acetamide
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-phenylbutyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |
InChI Key |
ZHWPTBJQTJMPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Structural and Functional Variations
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-phenylbutyl chain in this compound enhances lipophilicity compared to paracetamol (logP ~1.5 vs. ~0.5), improving blood-brain barrier penetration . Nitro groups (e.g., N-(4-Nitrophenethyl)acetamide) increase molecular polarity but reduce solubility in nonpolar solvents .
- Hydrogen Bonding: Paracetamol’s hydroxyl group enables strong hydrogen bonding, contributing to its crystalline structure and high melting point (169°C) . N-[4-(4-Nitrophenoxy)phenyl]acetamide forms C(4) chains via N–H⋯O hydrogen bonds and π-π stacking, critical for crystal engineering .
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